molecular formula C2HCl2F3 B15349047 1,1-Dichloro-1,2,2-trifluoroethane CAS No. 812-04-4

1,1-Dichloro-1,2,2-trifluoroethane

Cat. No.: B15349047
CAS No.: 812-04-4
M. Wt: 152.93 g/mol
InChI Key: AFTSHZRGGNMLHC-UHFFFAOYSA-N
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Description

1,1-dichloro-1,2,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C2HCl2F3/c3-2(4,7)1(5)6/h1H
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InChI Key

AFTSHZRGGNMLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C(C(F)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C2HCl2F3
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Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Related CAS

65530-81-6
Details Compound: Poly(difluoromethylene), α-(dichlorofluoromethyl)-ω-hydro-
Record name Poly(difluoromethylene), α-(dichlorofluoromethyl)-ω-hydro-
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DSSTOX Substance ID

DTXSID6042022
Record name 1,1-dichloro-1,2,2-trifluoroethane
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Molecular Weight

152.93 g/mol
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Physical Description

1,1-dichloro-1,2,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO]
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Record name 1,1-Dichloro-1,2,2-trifluoroethane
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Boiling Point

30.2 °C
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-160
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Vapor Pressure

630 mm Hg at 25 °C
Details Daubert TE, Danner RP; Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, DC: Taylor and Francis (1989)
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Details Siegemund G et al; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (1999-2013). NY, NY: John Wiley & Sons; Fluorine Compounds, Organic. Online Posting Date: June 15, 2000
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CAS No.

812-04-4
Record name 1,1-DICHLORO-1,2,2-TRIFLUOROETHANE
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Record name Hcfc-123b
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Historical Context of Halogenated Alkanes in Atmospheric Science

Halogenated alkanes, organic compounds containing one or more halogen atoms, have been used for centuries. wikipedia.org Their systematic synthesis and industrial application surged in the 19th and 20th centuries, with uses ranging from refrigerants and solvents to fire extinguishants and aerosol propellants. wikipedia.orglibretexts.org Compounds like chlorofluorocarbons (CFCs) were particularly valued for their non-toxic and non-flammable properties. dcu.ie

However, the widespread use of these chemicals led to unforeseen environmental consequences. In the 1970s, scientific evidence emerged indicating that certain halogenated alkanes, specifically CFCs, were depleting the stratospheric ozone layer, which protects the Earth from harmful ultraviolet (UV) radiation. libretexts.orgstate.gov This discovery was a landmark moment in atmospheric science, highlighting the potential for industrial chemicals to have a global environmental impact. state.gov Further research revealed that many of these compounds are also potent greenhouse gases, contributing to climate change. libretexts.orglibretexts.org

The Role of the Montreal Protocol and Subsequent Amendments

The scientific consensus on the ozone-depleting effects of CFCs led to the adoption of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. state.govwikipedia.org This international treaty, universally ratified, established a framework for the phase-out of the production and consumption of ozone-depleting substances (ODS). state.govwikipedia.org The initial focus was on the most damaging chemicals, such as CFCs and halons. wikipedia.org

The Montreal Protocol has been a resounding success, leading to a significant decline in the atmospheric concentrations of major ODS. wikipedia.orgnoaa.gov The treaty's success is attributed to its adaptable structure, allowing for amendments and adjustments based on new scientific and technological information. wikipedia.org A key aspect of the Protocol was the establishment of the Technology and Economic Assessment Panel (TEAP) to provide technical information on alternative technologies. wikipedia.org

The Protocol spurred a massive increase in research and innovation to find and develop alternatives to ODS. lse.ac.uk This led to a 400% increase in patents and a 500% increase in scientific articles on CFC substitutes following the agreement. lse.ac.uk The phase-out of CFCs necessitated the development of transitional substitutes, such as hydrochlorofluorocarbons (HCFCs), which have a lower but not zero ozone-depleting potential. noaa.govbristol.ac.uk Subsequent amendments, such as the Copenhagen Amendment of 1992, established a timeline for the phase-out of HCFCs as well. ecetoc.orgwho.int The Kigali Amendment of 2016 further expanded the Protocol to include the phase-down of hydrofluorocarbons (HFCs), which are potent greenhouse gases used as alternatives to ODS. state.gov

Positioning 1,1 Dichloro 1,2,2 Trifluoroethane Hcfc 123 As a Transitional Compound

Established Industrial Synthesis Routes

The primary industrial pathways to obtain this compound involve the manipulation of chlorinated and fluorinated ethane (B1197151) and ethene precursors. These methods are designed to facilitate the exchange of chlorine and hydrogen atoms with fluorine to achieve the desired molecular structure.

A significant commercial method for producing chlorofluorocarbons and hydrochlorofluorocarbons is the successive replacement of chlorine atoms with fluorine using hydrogen fluoride (B91410) (HF). nih.gov The hydrofluorination of tetrachloroethylene (B127269) (perchloroethylene) is a key route for the synthesis of the HCFC-123 isomer group. ecetoc.orgnih.gov This process can be carried out in either a liquid or vapor phase.

The reaction of tetrachloroethylene with hydrogen fluoride typically yields 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as the main product. However, this process also results in the formation of other isomers, including the target compound this compound (HCFC-123b, with the formula CF₂H-CCl₂F). These asymmetrical isomers are often considered undesirable byproducts due to their lower stability.

The general reaction scheme is as follows: C₂Cl₄ + 3HF → C₂HCl₂F₃ + 2HCl

The extent of the chlorine-fluorine exchange can be managed by controlling reaction conditions such as hydrogen fluoride concentration, contact time, and temperature. nih.gov

Another established route for the production of HCFC-123 is the hydro-dechlorination of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a). ecetoc.org This process involves reacting CFC-113a with a hydrogen source to replace a chlorine atom with a hydrogen atom. While this method is primarily aimed at producing the main HCFC-123 isomer, the formation of this compound as a byproduct is possible depending on the reaction conditions and catalysts used.

Reductive dechlorination processes using agents like zinc have also been documented for related compounds, which indicates the feasibility of such chemical transformations. wikipedia.org For instance, the reduction of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc yields chlorotrifluoroethylene. wikipedia.org

Table 1: Overview of Industrial Synthesis Routes for the HCFC-123 Isomer Group

Route Starting Material Primary Product Key Byproduct (Target Compound) Typical Catalysts
HydrofluorinationTetrachloroethylene2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)This compound (HCFC-123b) Antimony halides, Chromium oxides, Fluorinated alumina
Hydro-dechlorination1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)This compound (HCFC-123b) Palladium, Nickel, other transition metals

Side Reactions and Byproduct Formation During Synthesis

The synthesis of this compound is frequently accompanied by the formation of various byproducts. The separation of these byproducts can be challenging due to the close boiling points of the different isomers.

During the hydrofluorination of tetrachloroethylene, a primary side reaction is the formation of isomers. The production of HCFC-123 often contains significant amounts of "asymmetrical" isomers, namely 1,2-dichloro-1,1,2-trifluoroethane (B1204223) (HCFC-123a, CF₂Cl-CFHCl) and this compound (HCFC-123b, CF₂H-CCl₂F). These are often considered impurities due to their lower stability.

In related fluorination processes, other byproducts can include compounds with different degrees of fluorination or chlorination, such as:

1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112)

1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a)

Chlorotrifluoroethylene (CTFE), which can result from elimination reactions. wikipedia.org

Recent research has also highlighted that the production of hydrofluorocarbons (HFCs), such as HFC-134a and HFC-125, which may use HCFC-123 as an intermediate, can lead to the formation of CFC byproducts like CFC-113 and CFC-114. nih.gov

Table 2: Common Byproducts in the Synthesis of the HCFC-123 Isomer Group

Byproduct Name Chemical Formula Type
1,2-dichloro-1,1,2-trifluoroethaneC₂HCl₂F₃ (isomer)Isomer
1,1,2,2-tetrachloro-1,2-difluoroethaneC₂Cl₄F₂Incomplete fluorination
1,1,1,2-tetrachloro-2,2-difluoroethaneC₂Cl₄F₂Incomplete fluorination
ChlorotrifluoroethyleneC₂ClF₃Elimination product
1,1,2-Trichloro-1,2,2-trifluoroethaneC₂Cl₃F₃Unreacted precursor/byproduct
1,1,1-Trichloro-2,2,2-trifluoroethaneC₂Cl₃F₃Unreacted precursor/byproduct

Catalytic Aspects in this compound Production

Catalysts are fundamental to the industrial synthesis of fluorocarbons, as they facilitate the halogen exchange reactions and influence the selectivity towards desired products.

For the hydrofluorination of chlorinated precursors like tetrachloroethylene, two main types of catalysts are employed:

Liquid-phase catalysts: Traditional methods often use antimony halides, such as antimony pentafluoride (SbF₅) or a mixture of antimony trifluoride (SbF₃) and chlorine. nih.gov These catalysts are effective for chlorine-fluorine exchange.

Vapor-phase catalysts: Continuous vapor-phase processes are widely used and typically employ heterogeneous catalysts. These include chromium-based catalysts (e.g., chromium oxide), iron-based catalysts, or fluorinated alumina. nih.gov Catalysts comprising a halide or oxide of elements such as Al, Cr, Mg, Fe, and Ni have also been described for related isomerization and fluorination reactions. google.com

In some processes, a catalyst mixture comprising a metal halide and a sulfonic acid derivative has been used for the preparation of ethane derivatives containing a CF₃ group. For specific transformations, such as the dismutation of HCFC-124 to produce HCFC-123, a catalyst of trivalent chromium oxide supported on aluminum fluoride has been reported.

The choice of catalyst is critical in managing the reaction, prolonging catalyst life, and attempting to control the distribution of isomers in the final product stream.

Tropospheric Degradation Mechanisms

Hydroxyl Radical (OH) Initiated Reactions

The dominant degradation pathway for this compound in the troposphere is initiated by its reaction with the hydroxyl radical (OH). ecetoc.orginchem.org This reaction is a key factor in determining the atmospheric lifetime of the compound. ecetoc.org

The rate at which this compound reacts with hydroxyl radicals is crucial for predicting its atmospheric lifetime and environmental impact. The rate coefficients for this reaction are temperature-dependent.

Below is an interactive table summarizing the kinetic data for the reaction of OH radicals with various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), including compounds structurally related to this compound. The data is typically expressed in the Arrhenius format, k(T) = A * exp(-Ea / (R * T)), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

The reaction between this compound and the hydroxyl radical proceeds via a hydrogen atom abstraction mechanism. wikipedia.org In this process, the OH radical removes the sole hydrogen atom from the HCFC-123a molecule.

The general equation for this hydrogen atom transfer (HAT) reaction is: CClF₂CHClF + OH → CClF₂CClF• + H₂O

This initial abstraction of the hydrogen atom is the rate-determining step for the atmospheric degradation of HCFC-123a. The strength of the carbon-hydrogen bond significantly influences the rate of this reaction.

Following the initial H-atom abstraction, a halogenated alkyl radical (CClF₂CClF•) is formed. This highly reactive radical then undergoes a series of rapid oxidation reactions in the presence of atmospheric oxygen (O₂).

The subsequent oxidation pathway is as follows:

Addition of Oxygen: The alkyl radical quickly reacts with molecular oxygen to form a peroxy radical: CClF₂CClF• + O₂ → CClF₂CClFOO•

Reaction with Nitric Oxide: The peroxy radical can then react with nitric oxide (NO), a common atmospheric trace gas: CClF₂CClFOO• + NO → CClF₂CClFO• + NO₂

Decomposition of the Alkoxy Radical: The resulting alkoxy radical (CClF₂CClFO•) is unstable and decomposes. This decomposition can occur through two primary channels:

C-C Bond Scission: The carbon-carbon bond breaks, yielding two smaller fragments. For CClF₂CClFO•, this would lead to the formation of CClF₂• and C(O)ClF (phosgene).

Chlorine Atom Elimination: A chlorine atom is eliminated, forming an acyl fluoride.

The final degradation products will further react in the atmosphere, eventually leading to the formation of more stable inorganic species such as hydrogen chloride (HCl), hydrogen fluoride (HF), and carbon dioxide (CO₂).

Reactions with Other Atmospheric Species (e.g., Chlorine Atoms)

While the reaction with hydroxyl radicals is the dominant loss process for this compound, reactions with other atmospheric oxidants, such as chlorine atoms (Cl), can also contribute to its degradation, although to a lesser extent.

The reaction with chlorine atoms also proceeds via hydrogen abstraction: CClF₂CHClF + Cl → CClF₂CClF• + HCl

The rate of this reaction is generally slower than the reaction with OH radicals under typical tropospheric conditions. However, in regions with elevated chlorine atom concentrations, such as the marine boundary layer or areas impacted by industrial emissions, this reaction could play a more significant role in the local atmospheric chemistry of HCFC-123a.

Atmospheric Lifetime Determinations

The atmospheric lifetime of a compound is a critical factor in determining its potential environmental impact. For this compound (HCFC-123), this lifetime is primarily governed by its reaction with hydroxyl (OH) radicals in the troposphere.

Various studies have estimated the atmospheric lifetime of HCFC-123, with values generally converging around 1.3 to 1.4 years. ecetoc.orginchem.org One study estimated a slightly shorter lifetime of less than 2 years. inchem.org These estimates are derived from laboratory measurements of the rate constant for the reaction between HCFC-123 and OH radicals, which are then used in atmospheric models.

A key reaction in the atmospheric removal of HCFC-123 is:

CF₃CHCl₂ + OH → CF₃CCl₂ + H₂O

The rate of this reaction, and thus the atmospheric lifetime, is temperature-dependent. The relatively short atmospheric lifetime of HCFC-123 is a significant factor in its lower Ozone Depletion Potential (ODP) compared to chlorofluorocarbons (CFCs). ecetoc.orginchem.org A three-dimensional modeling study determined the ODP of HCFC-123 to be 0.0098. nih.gov Its Global Warming Potential (GWP) over a 100-year time horizon is reported to be 76, relative to carbon dioxide. ecetoc.org

Atmospheric Lifetime of HCFC-123

Estimated LifetimeReference
1.3 years ecetoc.org
1.4 years inchem.org
< 2 years inchem.org

Formation and Fate of Atmospheric Degradation Products

The atmospheric degradation of this compound (HCFC-123) is initiated by its reaction with hydroxyl (OH) radicals. This initial step leads to the formation of a haloalkyl radical (CF₃CCl₂), which then undergoes further reactions in the atmosphere.

The degradation pathway proceeds through a series of intermediate species, ultimately yielding more stable and persistent products. The primary atmospheric breakdown product of HCFC-123 is trifluoroacetic acid (TFA). ecetoc.orginchem.org

Trifluoroacetic Acid (TFA) Formation and Environmental Partitioning

The formation of trifluoroacetic acid (TFA; CF₃COOH) from HCFC-123 occurs following the initial reaction with OH radicals. The resulting CF₃CCl₂ radical reacts with oxygen (O₂) to form a peroxy radical (CF₃CCl₂O₂). This peroxy radical can then react with nitric oxide (NO) or other species to form an alkoxy radical (CF₃CCl₂O). This alkoxy radical is unstable and can decompose, leading to the formation of trifluoroacetyl chloride (CF₃C(O)Cl). nasa.gov

Trifluoroacetyl chloride is then removed from the atmosphere primarily through hydrolysis in cloud water and rainwater, a process that yields TFA. inchem.org

CF₃C(O)Cl + H₂O → CF₃COOH + HCl

TFA is highly soluble in water and partitions almost entirely into aqueous phases such as clouds, fog, and precipitation. researchgate.netmdpi.com Due to its high stability, TFA is resistant to further degradation in the environment and can accumulate in certain aquatic systems. inchem.orgmdpi.com However, current and predicted concentrations of TFA resulting from HCFC-123 emissions are considered to be below toxic thresholds for aquatic life. ecetoc.orginchem.org

Other Carbonyl Halides and Intermediate Species

The atmospheric degradation of HCFC-123 involves the formation of several intermediate species and other carbonyl halides besides trifluoroacetyl chloride. The initial reaction with OH radicals produces a haloalkyl radical, CF₃CCl₂. nasa.gov This radical reacts with O₂ to form the peroxy radical CF₃CCl₂O₂. Subsequent reactions of this peroxy radical can lead to the formation of the alkoxy radical CF₃CCl₂O.

The primary fate of the CF₃CCl₂O radical is the elimination of a chlorine atom to form trifluoroacetyl chloride (CF₃C(O)Cl). nasa.gov However, alternative reaction pathways for the alkoxy radical, though less significant, may exist.

It has been suggested that for HCFCs with two chlorine atoms on the same carbon, like HCFC-123, one chlorine atom is released promptly after the initial OH attack, while the second may be incorporated into a more stable carbonyl compound. nasa.gov

Stratospheric Contributions and Transport Processes

Although the majority of this compound (HCFC-123) is destroyed in the troposphere, a small fraction of the emissions can be transported to the stratosphere. ecetoc.org The relatively short atmospheric lifetime of HCFC-123 limits the amount that reaches the higher altitudes of the stratosphere. inchem.org

Once in the stratosphere, HCFC-123 can be broken down by photolysis (reaction with ultraviolet radiation) and by reaction with hydroxyl (OH) radicals. ecetoc.org This degradation releases chlorine atoms, which can then participate in catalytic cycles that destroy ozone. However, due to its low concentration in the stratosphere, the contribution of HCFC-123 to stratospheric reactive chlorine is considered too small to be measurable. nih.gov

The transport of HCFC-123 and its degradation products from the troposphere to the stratosphere is a complex process influenced by atmospheric circulation patterns.

Biogeochemical Cycling and Environmental Partitioning

The biogeochemical cycling of this compound (HCFC-123) is largely dictated by its physical and chemical properties, particularly its high volatility.

Volatilization from Aquatic Systems and Soils

Due to its high vapor pressure and a significant Henry's Law constant, HCFC-123 released into aquatic systems will rapidly volatilize into the atmosphere. ecetoc.orgnih.gov The estimated half-life for volatilization from a model river is approximately 3.6 hours. ecetoc.org Similarly, if released to soil, HCFC-123 is expected to volatilize from moist soil surfaces. nih.gov

Fugacity models predict that HCFC-123 will predominantly partition to the air compartment, with minimal distribution to water, soil, or sediment. ecetoc.org The compound is not expected to adsorb significantly to sediment or suspended organic matter. ecetoc.org

Microbial Transformation and Biodegradation Pathways of this compound

The microbial transformation of this compound (HCFC-123) is a key process influencing its fate in soil and aquatic environments. Research indicates that this compound can be degraded under specific microbial conditions, primarily through anaerobic pathways, while its susceptibility to aerobic degradation by certain bacteria remains a subject of some debate.

Anaerobic Reductive Dechlorination

Under anoxic conditions, this compound is susceptible to microbial degradation through a process known as reductive dechlorination. In this pathway, the HCFC-123 molecule serves as an electron acceptor, leading to the removal of a chlorine atom, which is replaced by a hydrogen atom.

Studies using anoxic slurries from freshwater and salt marsh sediments have demonstrated the microbial transformation of HCFC-123. nih.govresearchgate.net The primary degradation product identified in these experiments was 1,1,1-trifluoro-2-chloroethane (HCFC-133a), confirming that the operative mechanism is reductive dechlorination. nih.govresearchgate.net This transformation involves the removal of one chlorine atom from the dichlorofluoromethyl group of the HCFC-123 molecule.

CHCl₂CF₃ + 2e⁻ + H⁺ → CH₂ClCF₃ + Cl⁻

While the specific microorganisms responsible for the reductive dechlorination of HCFC-123 have not been definitively isolated and identified in all studies, the process is often attributed to consortia of anaerobic bacteria. In related research on other chlorinated ethanes, bacteria from the genus Dehalobacter have been shown to carry out similar reductive dechlorination steps and have been identified in microbial cultures that degrade 1,1,1-trichloroethane. nih.gov Furthermore, studies on the degradation of the structurally similar compound 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) in methanogenic landfill leachate showed its transformation to 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), an isomer of HCFC-123, with a half-life of approximately 5 days. capes.gov.brresearchgate.net This suggests that microbial communities found in environments such as landfills, which are rich in methanogens and other anaerobic bacteria, possess the metabolic capability to dechlorinate these compounds. capes.gov.brresearchgate.net

It is important to note that while biodegradation occurs, HCFC-123 is not considered to be readily biodegradable. In a 28-day closed bottle test using activated sludge, only 24% of the compound was found to have degraded. ecetoc.org This indicates that the process can be slow in unacclimated environments. The degradation of chlorinated hydrocarbons often involves complex microbial consortia where different species carry out sequential steps in the degradation pathway. usgs.govusgs.gov

Anaerobic Transformation of this compound
Environmental ConditionObserved PathwayPrimary Transformation ProductReference EnvironmentSupporting Evidence/Notes
Anoxic/AnaerobicReductive Dechlorination1,1,1-trifluoro-2-chloroethane (HCFC-133a)Freshwater and Salt Marsh SedimentsDirect observation in microcosm studies. nih.govresearchgate.net
MethanogenicReductive Dechlorination (by analogy)HCFC-123a (from CFC-113)Landfill LeachateSuggests that methanogenic consortia are capable of dechlorinating related fluorocarbons. capes.gov.brresearchgate.net
Methanotrophic Bacterial Degradation

Methanotrophic bacteria are a group of aerobic microbes that utilize methane (B114726) as their primary source of carbon and energy. Their key enzyme, methane monooxygenase (MMO), has a broad substrate specificity and is known to co-metabolize a wide range of environmental pollutants, including many halogenated hydrocarbons. nih.govnih.gov

The potential for methanotrophic degradation of HCFC-123 has produced some conflicting results in the scientific literature. Several studies using aerobic soils, even when stimulated with methane to enrich for methanotrophic populations, found no observable degradation of HCFC-123. nih.govresearchgate.net This is in contrast to the degradation of other hydrochlorofluorocarbons like HCFC-21 under the same conditions. nih.gov

However, other research has provided evidence that methanotrophic degradation of HCFC-123 can occur, albeit at a slow rate. One study reported slow biotransformation of HCFC-123 by a mixed methanotrophic culture designated MM1. ecetoc.org Another investigation that compared the reactivity of several HCFCs with a methanotrophic culture found the following order of degradation reactivity: HCFC-22 > HCFC-142b > HFC-134a > HCFC-123. researchgate.net This ranking implies that HCFC-123 is indeed transformed, although it is the least reactive among the tested compounds.

This discrepancy in findings may be attributable to several factors, including the specific strains of methanotrophs present in the cultures, the experimental conditions, and the form of the methane monooxygenase enzyme being expressed. There are two main forms of MMO: a soluble form (sMMO) and a particulate, membrane-bound form (pMMO). researchgate.net The sMMO typically has a broader substrate range and is often associated with the degradation of a wider variety of chlorinated solvents compared to pMMO. nih.gov Therefore, the presence or absence of sMMO-expressing methanotrophs in a given environment or culture could determine whether the degradation of a compound like HCFC-123 is observed. The degradation process is co-metabolic, meaning it requires the presence of methane to sustain the microbial population and the expression of the MMO enzyme. nih.gov

Summary of Research on Methanotrophic Degradation of HCFC-123
Study FindingExperimental SystemConclusionPotential Explanation for Discrepancy
No Degradation ObservedAerobic soils stimulated with methaneHCFC-123 was resistant to degradation in these systems. nih.govresearchgate.netAbsence of specific methanotrophic strains with the required enzyme (e.g., sMMO).
Slow Degradation ObservedMixed methanotrophic culture (MM1)Slow biotransformation of HCFC-123 occurred. ecetoc.orgPresence of a specific microbial consortium capable of co-metabolism.
Slow Degradation ObservedMethanotrophic cultureHCFC-123 was the least reactive in a series of tested HCFCs, but degradation was implied. researchgate.netThe specific MMO enzyme present may have low affinity for HCFC-123.

Sorptive Behavior in Environmental Matrices

Direct experimental data on the Koc for this compound appears to be limited in the scientific literature. However, its sorptive behavior can be inferred from its physical and chemical properties and through analogy with similar compounds. General assessments indicate that HCFC-123 is not expected to adsorb significantly to sediment or suspended organic matter. ecetoc.org

This low sorption potential is consistent with its properties:

High Volatility: HCFC-123 is a volatile compound, meaning it has a strong tendency to partition from water and soil into the air.

Limited Water Solubility: While sparingly soluble in water, its hydrophobicity is not extreme. The octanol-water partition coefficient (log Kow) is a common proxy for predicting sorption. While values can vary, they generally fall in a range that suggests low to moderate sorption potential.

For nonpolar organic compounds, the primary mechanism of sorption to soil is partitioning into the soil's organic matter. ecetoc.org Studies on the sorption of other small chlorinated hydrocarbons, such as 1,2-dichloroethane, confirm that soil organic matter content is a key influencing factor, with acidic conditions sometimes enhancing adsorption. nih.govrsc.org Given the chemical structure of HCFC-123, it is expected to behave as a neutral, nonpolar organic compound in the environment. Therefore, its interaction with environmental matrices like soil and sediment will be primarily governed by partitioning into the organic carbon present. In soils with very low organic carbon content (e.g., sandy soils), the sorption of HCFC-123 would be expected to be minimal, leading to higher mobility in groundwater. youtube.com

Factors Influencing the Sorptive Behavior of this compound
Property/FactorExpected Influence on SorptionImplication for Environmental Fate
Soil Organic Carbon (OC) ContentSorption is directly proportional to OC content. ecetoc.orgHigher mobility in low-OC soils (sands); lower mobility in high-OC soils (clays, peats).
Volatility (High)Reduces the amount available for sorption in surface soils.Primarily partitions to the atmosphere upon release.
Octanol-Water Partition Coefficient (log Kow)Moderate values suggest low to moderate sorption potential.Less likely to be strongly bound to sediments compared to highly hydrophobic pollutants.
Clay Mineral ContentMinor influence for neutral organic compounds compared to organic carbon.Organic matter remains the dominant sorbent.

Environmental Impact Assessment Methodologies

Ozone Depletion Potential (ODP) Calculation Methodologies

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to destroy stratospheric ozone. It is defined as the ratio of the global ozone loss due to a specific substance compared to the global ozone loss caused by the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org The calculation of ODP for a substance like HCFC-123 involves sophisticated methodologies that account for its atmospheric lifetime, its transport to the stratosphere, and the chemical reactions that lead to ozone destruction.

Two-dimensional (2D) and three-dimensional (3D) chemical transport models (CTMs) are the primary tools for calculating ODPs. ecmwf.intcopernicus.org These models simulate the complex physical and chemical processes in the atmosphere.

2D Models : These models average atmospheric parameters longitudinally, providing a representation of the atmosphere in terms of latitude and altitude. For many years, 2D models were the standard for ODP calculations, simulating the movement and chemical breakdown of substances like HCFC-123 in the stratosphere.

3D Models : With advancements in computing power, 3D models have become more prevalent. These models, such as the Model for Ozone and Related Chemical Tracers (MOZART-3), provide a more detailed and realistic simulation of atmospheric dynamics and chemistry by representing the atmosphere in three dimensions (latitude, longitude, and altitude). ecmwf.intcopernicus.org

For HCFC-123, the use of a 3D model has resulted in a more refined ODP value. A study utilizing the MOZART-3 model determined the ODP of HCFC-123 to be 0.0098. This value is lower than previously reported values that were based on 2D models.

Semi-empirical methods for determining ODPs combine observational data with theoretical calculations. This approach relies on measured atmospheric concentrations of a substance to derive its atmospheric lifetime and the efficiency of its chlorine release in the stratosphere.

The semi-empirical ODP is calculated using a formula that incorporates the substance's molecular weight, the number of chlorine atoms it contains, its atmospheric lifetime, and its fractional release factor (the fraction of the substance that has decomposed and released its chlorine in the stratosphere). copernicus.org The formula is as follows:

ODP = (Fractional Release Factor of substance / Fractional Release Factor of CFC-11) * (Molecular Weight of CFC-11 / Molecular Weight of substance) * (Atmospheric Lifetime of substance / Atmospheric Lifetime of CFC-11) * (Number of Chlorine Atoms in substance / 3)

For regulatory purposes under the Montreal Protocol, the semi-empirical ODP for HCFC-123 has been established as 0.02. This value is considered more reliable for policy-making as it is grounded in atmospheric observations.

Table 1: ODP Values for HCFC-123 using Different Methodologies

MethodologyODP ValueReference
3D Chemical Transport Model (MOZART-3)0.0098
Semi-Empirical Approach (Official Montreal Protocol Value)0.02

Global Warming Potential (GWP) Calculation Methodologies

The GWP for HCFC-123 over a 100-year time horizon is reported to be 77. This relatively low GWP, combined with its low ODP, made it a suitable transitional substitute for more potent ozone-depleting substances.

The GWP of a substance is determined by its radiative forcing, which can be both direct and indirect. fluorocarbons.orgipcc.chipcc.chwikipedia.org

Direct Radiative Forcing : This is the direct impact of the substance itself on the Earth's energy balance by absorbing outgoing infrared radiation. For HCFC-123, this is the primary contributor to its GWP. The direct radiative forcing is a function of the molecule's specific absorption bands in the infrared spectrum.

Indirect Radiative Forcing : This occurs when a substance influences the concentration of other greenhouse gases through chemical reactions in the atmosphere. For example, the degradation of some compounds can affect the concentrations of ozone or methane (B114726), which are also potent greenhouse gases. While these indirect effects are considered in GWP calculations for some substances, for HCFCs, the direct effect is the most significant. The GWP values officially reported by bodies like the Intergovernmental Panel on Climate Change (IPCC) primarily reflect the direct radiative forcing.

The calculation of GWP involves integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (commonly 20, 100, or 500 years) and comparing it to the integrated radiative forcing of a pulse emission of the same mass of CO2 over the same period.

Table 2: GWP Value for HCFC-123

Time HorizonGWP Value
100 years77

Contribution to Atmospheric Chlorine/Bromine Loading

Atmospheric chlorine loading refers to the total amount of chlorine present in the atmosphere from all sources, including natural and anthropogenic compounds. fluorocarbons.org It is a direct measure of the potential for ozone depletion, as it is the chlorine radicals (and to a greater extent, bromine radicals) that catalytically destroy ozone.

The contribution of HCFC-123 to stratospheric reactive chlorine is considered to be very small. This is due to several factors:

Low ODP : As discussed, the ODP of HCFC-123 is low, meaning it is less effective at destroying ozone per unit mass than CFC-11.

Short Atmospheric Lifetime : HCFC-123 has a relatively short atmospheric lifetime (around 1.3 years) compared to CFCs (which can persist for many decades). This short lifetime means that a significant portion of it is destroyed in the troposphere before it can reach the stratosphere and release its chlorine atoms.

Studies have indicated that the current contribution of HCFC-123 to the total stratospheric chlorine burden is too small to be accurately measured against the background of other chlorine-containing compounds. copernicus.orgfluorocarbons.org While any emission of a chlorine-containing substance adds to the atmospheric chlorine load, the impact of HCFC-123 is minimal in the broader context of ozone-depleting substances.

Analytical Methodologies for 1,1 Dichloro 1,2,2 Trifluoroethane in Environmental Monitoring

Detection and Quantification Techniques in Atmospheric Samples

The primary method for analyzing 1,1-dichloro-1,2,2-trifluoroethane in atmospheric samples is gas chromatography (GC). The choice of detector is critical for achieving the necessary sensitivity and selectivity.

Sampling and Preconcentration: Atmospheric samples are typically collected using whole-air sampling into specialized canisters, such as Summa canisters. Alternatively, solid sorbent tubes containing materials like activated charcoal or Anasorb CMS can be used to trap the compound from a known volume of air. osha.govtandfonline.com For trace-level analysis, a preconcentration step is often necessary. This involves passing a large volume of air through a cold trap to cryogenically focus the analytes before introducing them into the GC system.

Gas Chromatography (GC) Detectors:

Flame Ionization Detector (FID): FID is a common detector used in GC. For HCFC-123, a method using a solid sorbent tube with activated coconut-shell charcoal for sampling, followed by desorption with dichloromethane (B109758) and analysis by GC/FID, has been developed. tandfonline.com This method demonstrated good performance, with a limit of detection of 0.23 mg/sample and an average desorption efficiency of 99.0%. tandfonline.com

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like this compound, making it suitable for detecting the very low concentrations (parts per trillion, ppt) found in the atmosphere. inchem.orgresearchgate.net

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC/MS) provides both quantification and definitive identification of the compound. nih.govcdc.gov This is particularly important in complex atmospheric samples where interferences may be present.

Table 1: Atmospheric Detection Methods for Halogenated Hydrocarbons interactive_table "Sample Matrix","Preparation Method","Analytical Method","Sample Detection Limit" "Air","Adsorption onto charcoal tube; extraction with carbon disulfide","GC/FID","ppm range" "Air (workplace)","Sorbent tube (activated charcoal), desorption with dichloromethane","GC/FID","0.23 mg/sample" "Air (non-urban ambient)","Not specified","Not specified","< 0.01 ppt" "Air (space cabin)","Dehydrohalogenation with lithium hydroxide","GC/MS","0.5–4.0 ppm"

Monitoring in Aquatic and Soil Environments

Monitoring this compound in water and soil presents different challenges compared to atmospheric analysis, primarily related to sample preparation and matrix effects.

Sample Preparation:

Water Samples: Due to its volatility, purge-and-trap is a standard technique for extracting this compound from water samples. nih.gov An inert gas is bubbled through the water sample, and the volatilized compound is trapped on a sorbent material before being thermally desorbed into the GC.

Soil and Sediment Samples: Headspace analysis is commonly employed for soil and sediment. This involves heating the sample in a sealed vial to drive the volatile organic compounds (VOCs) into the headspace, which is then sampled and injected into the GC. cdc.gov

Analytical Techniques: GC/MS is the preferred method for the analysis of this compound in aquatic and soil samples, as it can overcome matrix interferences and provide reliable quantification. nih.govcdc.gov

While specific studies focusing solely on this compound in these environments are limited, the analytical methods are generally applicable to a wide range of volatile halogenated hydrocarbons. nih.gov

Table 2: Analytical Methods for Halogenated Compounds in Water and Soil interactive_table "Sample Matrix","Preparation Method","Analytical Method","Sample Detection Limit" "Groundwater, soils, sediments","Purge-and-trap (EPA method 624) or direct injection (EPA Method 5030)","GC/MS","4.7 µg/L (groundwater)"

Challenges and Advancements in Trace Level Analysis

The accurate measurement of this compound at trace levels in environmental samples is accompanied by several challenges. researchgate.netresearchgate.net

Challenges:

Low Concentrations: Environmental concentrations can be extremely low (ppt levels), requiring highly sensitive analytical instrumentation and efficient preconcentration techniques. inchem.orgresearchgate.net

Matrix Interference: Complex environmental matrices can contain numerous other compounds that may interfere with the analysis, necessitating high-resolution chromatographic separation and selective detectors like MS. researchgate.net

Sampling and Storage: The volatile nature of this compound makes it susceptible to losses during sample collection, handling, and storage. Contamination of samples is also a significant concern. researchgate.net

Calibration Standards: Preparing and maintaining stable and accurate calibration standards at very low concentrations is difficult but essential for quantitative analysis. researchgate.net

Advancements:

Improved Instrumentation: The development of more sensitive and selective detectors, such as high-resolution mass spectrometry (HRMS), allows for lower detection limits and more confident identification of trace compounds.

Enhanced Sorbent Materials: Research into new sorbent materials for sample collection and preconcentration aims to improve trapping efficiency and reduce breakthrough of volatile compounds. The use of bi-metallic metal-organic frameworks (bi-MMOFs) in needle trap devices is one such advancement for sampling halogenated hydrocarbons. nih.gov

Automated Systems: Automation of the entire analytical process, from sample preparation to analysis, can increase sample throughput, improve reproducibility, and minimize the risk of contamination. researchgate.net

Certified Reference Materials: The availability of certified reference materials is crucial for quality assurance and quality control, ensuring the accuracy and comparability of data from different laboratories. researchgate.net

Theoretical and Computational Chemistry Studies on 1,1 Dichloro 1,2,2 Trifluoroethane

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are fundamental to understanding the reaction mechanisms of 1,1-dichloro-1,2,2-trifluoroethane at a molecular level. These calculations can elucidate the structures and energies of reactants, products, and the short-lived, high-energy species known as reaction intermediates and transition states. This information is crucial for determining the kinetics and thermodynamics of atmospheric degradation reactions.

The primary atmospheric degradation pathway for hydrochlorofluorocarbons (HCFCs) is initiated by the hydroxyl radical (•OH). Theoretical studies on related HCFCs, such as 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) and 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), have been conducted to understand their reactions with •OH radicals. researchgate.net These studies often employ high-level ab initio and density functional theory (DFT) methods to map out the potential energy surface of the reaction.

For this compound, the reaction with the •OH radical proceeds via hydrogen abstraction from the carbon atom bonded to hydrogen. This leads to the formation of a haloalkyl radical intermediate (•CClF₂-CClF₂). The transition state for this reaction is a critical point on the potential energy surface, and its energy barrier determines the reaction rate.

Subsequent reactions of the haloalkyl radical with molecular oxygen (O₂) in the atmosphere would lead to the formation of a peroxy radical (C₂Cl₂F₃O₂•). The reactions of these peroxy radicals are complex and can lead to a variety of degradation products. Theoretical studies on the reactions of peroxy radicals derived from other HCFCs, such as CFCl₂CH₂O₂• with ClO, have been performed to understand their atmospheric chemistry. up.pt

Table 1: Calculated Properties of Reaction Intermediates and Transition States for Related HCFC Reactions

Species Method Property Value Reference
CH₃CFCl₂ + •OH Transition State KMLYP/6-311++G(2d,2p) Activation Energy Varies with level of theory researchgate.net
CH₃CClF₂ + •OH Transition State KMLYP/6-311++G(2d,2p) Activation Energy Varies with level of theory researchgate.net

This table is illustrative and based on studies of similar compounds. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Atmospheric Processes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as diffusion, solvation, and interfacial phenomena. While specific MD simulations focusing on the atmospheric processes of this compound are not widely reported, the principles can be applied to understand its behavior.

MD simulations can be used to model the interaction of this compound with atmospheric aerosols and water droplets. For instance, simulations of the water/1,2-dichloroethane interface have shown a sharp boundary at the molecular level, with interpenetrating waves of one liquid into the other. mdpi.com This type of simulation can help to understand the partitioning of HCFC-123a between the gas phase and atmospheric condensed phases.

Furthermore, MD simulations can be employed to study the diffusion of atmospheric species, such as •OH radicals, towards the HCFC-123a molecule, which is a precursor to the chemical reactions that lead to its degradation. Studies on the diffusion of CO₂ in water-alkane systems demonstrate the utility of MD in understanding the transport of small molecules in multiphase systems, a scenario relevant to atmospheric chemistry. chemrxiv.org

The polarization response of water molecules at interfaces, which can be studied using MD simulations, is also important as it can influence the rates of heterogeneous reactions occurring on the surface of atmospheric aerosols. ecetoc.org

Prediction of Reactivity and Degradation Pathways

The reactivity of this compound in the atmosphere is primarily determined by its reaction with the hydroxyl radical. The rate of this reaction dictates its atmospheric lifetime. For its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), the atmospheric lifetime is estimated to be around 1.3 to 2.2 years. nih.govinchem.org Given the presence of a C-H bond, this compound is also susceptible to attack by •OH radicals.

The degradation of HCFC-123 is known to produce trifluoroacetic acid (TFA) as a major breakdown product. nih.govcopernicus.org The degradation pathway is initiated by hydrogen abstraction by the •OH radical, followed by the addition of O₂ to form a peroxy radical. Subsequent reactions of the peroxy radical lead to the formation of an alkoxy radical, which then decomposes.

The predicted degradation pathway for this compound is expected to be similar to that of its isomer and other related HCFCs. The initial hydrogen abstraction would lead to the CClF₂CClF• radical. This would then react with O₂ to form the peroxy radical CClF₂CClFO₂•. Subsequent reactions are likely to lead to the formation of phosgene (B1210022) (COCl₂), carbonyl fluoride (B91410) (COF₂), and ultimately, halogenated acetic acids.

In anoxic environments, such as some sediments, microbial transformation involving reductive dechlorination has been observed for HCFC-123. copernicus.org This suggests that similar anaerobic degradation pathways may be possible for this compound.

Structure-Activity Relationship (SAR) Studies for Environmental Behavior

Structure-Activity Relationships (SARs) are predictive models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental effects. For HCFCs, SARs can be used to estimate properties like atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP).

The presence and nature of halogen atoms, as well as the presence of a hydrogen atom, are key structural features that determine the environmental behavior of HCFCs. The C-H bond in this compound makes it susceptible to attack by •OH radicals in the troposphere, leading to a shorter atmospheric lifetime compared to fully halogenated chlorofluorocarbons (CFCs). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reaction rate constants of HCFCs with •OH radicals based on molecular descriptors. These descriptors can be derived from the molecular structure and can include parameters like bond dissociation energies, molecular orbital energies, and steric factors. For example, QSAR models have been developed to predict the ozonation rates of various volatile organic compounds.

The atmospheric lifetime of an HCFC is a critical parameter in determining its ODP and GWP. SARs can be used to estimate the atmospheric lifetimes of a series of related compounds, allowing for the screening of potential CFC replacements for their environmental impact. The general trend is that a greater number of hydrogen atoms and fewer chlorine atoms lead to a shorter atmospheric lifetime and a lower ODP.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Other Name
This compound HCFC-123a
2,2-Dichloro-1,1,1-trifluoroethane HCFC-123
1,1-Dichloro-1-fluoroethane HCFC-141b
1-Chloro-1,1-difluoroethane HCFC-142b
Trifluoroacetic acid TFA
Phosgene COCl₂
Carbonyl fluoride COF₂
1,2-Dichloroethane
Carbon dioxide CO₂
1,1,1,2-Tetrafluoroethane HFC-134a
2-Chloro-1,1,1-trifluoroethane

Chemical Alternatives and Substitution Research for Halogenated Alkanes

Chemical Design Principles for Reduced Environmental Impact

The fundamental principle guiding the design of alternatives to ozone-depleting substances and potent greenhouse gases is the minimization of their atmospheric impact. This is primarily assessed through two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). fiveable.me The ideal refrigerant from a theoretical standpoint would have zero ODP, low GWP, be non-toxic, non-flammable, and possess suitable thermodynamic properties. researchgate.net

A crucial design strategy to lower ODP has been the introduction of hydrogen atoms into the molecular structure, creating HCFCs as replacements for CFCs. noaa.gov The presence of carbon-hydrogen (C-H) bonds makes these molecules susceptible to attack by hydroxyl radicals (OH) in the troposphere, the lower part of the atmosphere. noaa.govnih.gov This tropospheric degradation means that a smaller fraction of the chlorine atoms reaches the stratosphere, where ozone depletion occurs. noaa.gov In contrast, CFCs lack these C-H bonds and are primarily broken down by photolysis (light-initiated decomposition) in the stratosphere, releasing their full chlorine load to damage the ozone layer. noaa.gov

To address the high GWP of HFCs, which were developed to replace HCFCs, the focus has shifted to compounds with shorter atmospheric lifetimes. taxtmi.com This has led to the development of HFOs, which are alkenes (containing a carbon-carbon double bond). This double bond makes them highly reactive in the atmosphere, leading to very short lifetimes and consequently low GWPs. norden.org

Natural refrigerants like ammonia, carbon dioxide, and hydrocarbons (such as propane (B168953) and butane) represent another avenue of chemical substitution. parkerandsons.comeuropa.eu These substances have the advantage of zero or near-zero ODP and very low GWP. fiveable.meparkerandsons.com However, their adoption requires careful management and system design to address potential issues like flammability or toxicity. researchgate.netparkerandsons.com

Table 1: Evolution of Refrigerant Design Principles

Refrigerant Class Key Design Feature Intended Environmental Improvement Unintended Consequence
CFCs Fully halogenated Stability and utility High ODP and GWP
HCFCs Introduction of C-H bonds Susceptibility to tropospheric degradation, lowering ODP Still possess some ODP and significant GWP
HFCs Removal of chlorine Zero ODP High GWP
HFOs Introduction of C=C double bond Very short atmospheric lifetime, leading to very low GWP Formation of persistent degradation byproducts
Natural Refrigerants Utilization of naturally occurring compounds Zero/low ODP and GWP Flammability, toxicity, or high operating pressures

Research on Byproducts and Secondary Pollutants from Alternatives

A significant area of concern with the atmospheric degradation of alternative compounds, particularly HFOs, is the formation of secondary pollutants. While HFOs themselves have low GWPs, their breakdown products can have their own environmental implications. unep.org

One of the most studied byproducts is trifluoroacetic acid (TFA). unep.org TFA is a persistent substance that can accumulate in aquatic environments. norden.orgunep.org Some HFOs, such as HFO-1234yf, break down to produce TFA with a 100% molar yield. unep.orgopenaccessgovernment.org This is a significant concern, as the complete replacement of HFC-134a with HFO-1234yf is projected to lead to a substantial increase in TFA deposition. norden.orgopenaccessgovernment.org

Another secondary pollutant of concern is the potential formation of HFC-23 (trifluoromethane), a very potent greenhouse gas with a GWP100 of 14,800. norden.orgopenaccessgovernment.org Research has investigated whether HFC-23 can be formed from the atmospheric degradation of certain HFOs and HCFOs that break down to form trifluoroacetaldehyde (B10831) (CF3CHO) as an intermediate. fluorocarbons.org One study proposed that HFC-23 could be formed from the photolysis of CF3CHO, which would increase the secondary GWP of the parent HFO. openaccessgovernment.org However, other research has concluded that the formation of HFCs from the tropospheric photolysis of fluoroaldehydes is of no significance, stating that the breakdown of CF3CHO proceeds almost exclusively through C-C bond scission, a pathway that does not produce HFC-23. fluorocarbons.org More recent research has also identified the formation of very small amounts of HFC-23 from the reaction of some HFOs/HCFOs with ozone, though the yields are considered minute. fluorocarbons.org

Table 3: Molar Trifluoroacetic Acid (TFA) Yield from Various Halogenated Compounds

Substance Name Substance Group Molar TFA-yield (%) Source
HFC-134a HFCs 7-20 Wallington et al. (1996) unep.org
HFC-227ea HFCs 100 WMO (2010) unep.org
HFO-1234yf u-HFCs (HFOs) 100 Hurley et al. (2008) unep.org
HFO-1234ze(E) u-HFCs (HFOs) <10 WMO (2010) unep.org
HCFO-1233zd(E) u-HCFCs (HCFOs) 2 Sulbaek Andersen et al. (2018) unep.org

This ongoing research highlights the complexity of evaluating the total environmental impact of chemical alternatives. It is not sufficient to consider only the primary characteristics of the compound itself; the entire atmospheric lifecycle, including degradation products, must be assessed. nih.gov

Future Research Directions and Unresolved Questions

Refinement of Atmospheric Reaction Kinetics and Mechanisms

While the basic atmospheric degradation pathway of 1,1-Dichloro-1,2,2-trifluoroethane is understood to be initiated by reaction with hydroxyl (OH) radicals in the troposphere, there remains a continuous need for refinement of the kinetic and mechanistic data. noaa.gov The atmospheric lifetime of hydrochlorofluorocarbons (HCFCs) is predominantly determined by this reaction. noaa.gov For HCFC-123, its atmospheric lifetime is relatively short, estimated at 1.4 years, which contributes to its low Ozone Depletion Potential (ODP). uiuc.edu

Initial determinations of ODP for HCFCs often relied on two-dimensional atmospheric models. nih.gov However, more recent and sophisticated three-dimensional models, such as the MOZART-3 model, have been employed to provide more accurate assessments. nih.gov For HCFC-123, a 3-D model calculated an ODP of 0.0098, a value lower than previously accepted figures. nih.gov

Future research in this area will likely focus on:

Temperature Dependence of Reaction Rates: Precisely determining the temperature dependence of the reaction rate constant for HCFC-123a with OH radicals is crucial for accurate lifetime calculations, as atmospheric temperatures vary significantly with altitude and season.

Identification of Minor Reaction Channels: While the primary degradation pathway is known, the existence and significance of minor reaction channels and intermediate products warrant further investigation to create a complete picture of its atmospheric chemistry.

Photolysis Cross-sections: Although photolysis is not the primary degradation pathway in the troposphere, a more precise quantification of its photolysis cross-sections at various wavelengths can help refine its stratospheric lifetime and ODP.

Atmospheric Data for this compound (HCFC-123)
ParameterValueReference
Atmospheric Lifetime1.4 years uiuc.edu
Ozone Depletion Potential (ODP)0.0098 (3-D Model) nih.gov
Primary Degradation MechanismReaction with OH radicals noaa.gov

Long-Term Fate of Persistent Degradation Products

A significant area of ongoing research is the long-term environmental fate of the degradation products of this compound. The atmospheric oxidation of many hydrofluorocarbons (HFCs) and HCFCs, including HCFC-123a, leads to the formation of trifluoroacetic acid (TFA). mdpi.comfluorocarbons.orgunep.org TFA is highly persistent in the environment, accumulating in various environmental sinks. mdpi.comvlaanderen.be

TFA is highly soluble in water and is found in rain, fog, and water bodies, with the oceans being a major reservoir. mdpi.com While current and projected concentrations of TFA in the oceans from the degradation of Montreal Protocol-related compounds are considered to pose a de minimis risk to human and ecosystem health, knowledge gaps remain. fluorocarbons.orgconfex.com The molar yield of TFA from the atmospheric degradation of many precursor compounds has yet to be precisely measured. confex.com

Unresolved questions that are guiding future research include:

Bioaccumulation and Bioconcentration: While TFA is rapidly excreted by animals and does not biomagnify in food webs, its accumulation in plants through evapotranspiration is a known process. confex.com Further research is needed to understand the long-term effects of this accumulation on various plant species and the potential for entry into the food chain.

Impact on Endorheic Basins: Terminal sinks like salt lakes and endorheic basins, where water loss is primarily through evaporation, are particularly susceptible to the accumulation of persistent substances like TFA. confex.com The long-term ecological impacts on these unique ecosystems are not well understood.

Natural versus Anthropogenic Sources: While the atmospheric degradation of fluorinated compounds is a known source of TFA, the contribution from potential natural sources is still uncertain, making it challenging to establish a baseline for environmental concentrations. fluorocarbons.orgconfex.com

Properties and Environmental Fate of Trifluoroacetic Acid (TFA)
AttributeDescriptionReference
PersistenceHighly persistent in the environment with no known significant degradation pathways in aqueous environments. mdpi.comvlaanderen.be
Environmental SinksAccumulates in oceans, salt lakes, and other terminal water bodies. confex.com
BioaccumulationDoes not significantly bioaccumulate in animals but can accumulate in plants. confex.com
Primary Anthropogenic SourceAtmospheric degradation of HFCs and HCFCs. mdpi.comfluorocarbons.orgunep.org

Advanced Remediation and Abatement Technologies for Environmental Releases

The development of effective technologies to capture and destroy this compound and other fluorinated compounds from industrial processes and existing equipment is a critical area of research. While the production of HCFCs is being phased out, emissions can still occur from existing systems and during disposal.

Several advanced abatement technologies are available for fluorinated greenhouse gases, which can be broadly categorized as:

Thermal Destruction: This includes methods like combustion-based and plasma-based systems. mdpi.com Thermal plasma technology, operating at extremely high temperatures, can effectively destroy stable fluorinated compounds with high efficiency. researchgate.net

Catalytic Abatement: This involves the use of catalysts to promote the decomposition of fluorinated compounds at lower temperatures than thermal destruction. google.com Catalytic systems can be designed to convert hazardous gases into less harmful substances. google.com

Capture and Recovery: For some applications, capturing the fluorinated gas for recycling or reclamation is a viable option. mdpi.com This approach is part of a broader strategy of fluorocarbon lifecycle management. idw-online.de

Future research in this domain is directed towards:

Improving Energy Efficiency: A key challenge for thermal destruction methods is their high energy consumption. Research is focused on developing more energy-efficient plasma and catalytic systems.

Minimizing Byproduct Formation: The destruction of fluorinated compounds can sometimes lead to the formation of other hazardous byproducts. Refining abatement processes to minimize or eliminate the formation of these byproducts is a priority.

Cost-Effectiveness: The economic viability of abatement technologies is crucial for their widespread adoption. Ongoing research aims to reduce the capital and operational costs of these systems.

Interdisciplinary Research Integrating Atmospheric Chemistry, Environmental Modeling, and Policy Science

Addressing the environmental challenges posed by substances like this compound requires a deeply integrated approach that combines insights from atmospheric chemistry, environmental modeling, and policy science. The success of the Montreal Protocol serves as a prime example of how scientific understanding can inform and guide effective international policy. bristol.ac.ukvisionlearning.com

Future interdisciplinary research should focus on:

Integrated Assessment Models: Developing more comprehensive models that link emissions of HCFCs and their substitutes to atmospheric concentrations, ozone depletion, climate impacts, and the formation of persistent degradation products like TFA. These models can provide a more holistic view of the environmental trade-offs associated with different policy choices.

Lifecycle Analysis: Conducting thorough lifecycle assessments for HCFCs and their replacements. This includes evaluating the environmental impacts from production, use, and disposal, as well as the energy consumption and emissions associated with manufacturing and end-of-life management.

Science-Policy Communication: Fostering stronger communication channels between scientists, policymakers, and the public is essential for ensuring that scientific findings are accurately translated into effective environmental regulations and public awareness campaigns. The ongoing monitoring of atmospheric concentrations of controlled substances is a critical component of verifying the effectiveness of international agreements. bristol.ac.uk

This interdisciplinary approach is vital for navigating the complex environmental landscape of ozone-depleting substances and their replacements, ensuring that future policies are grounded in robust scientific evidence and a comprehensive understanding of their potential impacts.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 1,1-dichloro-1,2,2-trifluoroethane, and what experimental parameters influence yield?

  • Methodology : Synthesis typically involves halogen exchange or dehydrohalogenation. For example, reacting 1,2-dichloro-1,1-difluoroethane with hydrogen fluoride over a nickel catalyst at elevated temperatures (200–300°C) can yield the compound. Key parameters include catalyst activity, temperature control (±5°C), and molar ratios of reactants (HF:substrate ≥3:1). Impurities like unreacted starting materials or isomers (e.g., HCFC-123a, CAS 354-23-4) require purification via fractional distillation .
  • Validation : Monitor reaction progress using GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) to resolve isomers. Quantify yields via internal standard calibration .

Q. What analytical techniques are recommended for quantifying purity and degradation products?

  • Methodology :

  • GC-MS : Use electron ionization (70 eV) with a Restek Rxi-624Sil MS column for separation of halogenated byproducts.
  • FTIR : Track C-F and C-Cl bond vibrations (1050–1250 cm⁻¹ and 600–800 cm⁻¹, respectively) to confirm structural integrity.
  • NMR (¹⁹F and ¹³C) : Assign peaks using CDCl₃ as solvent; δ(¹⁹F) for CF₃ groups typically appears at −60 to −70 ppm.
    • Data Interpretation : Cross-validate with NIST reference spectra and account for solvent shifts .

Q. Which thermodynamic properties are critical for modeling its phase behavior in closed systems?

  • Key Properties :

PropertyValueMethod/Reference
Boiling Point (T₆)27.8°CDifferential scanning calorimetry
Critical Temp (Tc)166 KModified Benedict-Webb-Rubin equation
Vapor Pressure68 kPa at 20°CAntoine equation
  • Applications : Use these values in Aspen Plus® or REFPROP® for simulating refrigeration cycles or solvent recovery systems .

Advanced Research Questions

Q. How can contradictions in reported enthalpy of vaporization (ΔvapH) values be resolved?

  • Analysis : Discrepancies arise from isomer contamination (e.g., HCFC-123 vs. HCFC-123b) or measurement techniques. For example:

  • Static calorimetry may report ΔvapH = 28.5 kJ/mol at 25°C , while gas saturation methods yield 26.8 kJ/mol .
    • Resolution : Use high-purity samples (>99.9%) verified by GC-MS and standardize methods (e.g., ISO 817:2014). Apply corrections for non-ideality using virial coefficients .

Q. What experimental designs optimize electrochemical degradation of HCFC-123b to non-hazardous products?

  • Methodology : Use a Pb cathode with Pd electrodeposition (0.1–1.0 mg/cm² Pd²⁺) in MeOH/H₂O (80:20 v/v) at 10 mA/cm². Key steps:

  • Degradation efficiency >98% is achieved via sequential dechlorination, yielding trifluoroethene (main product) and trace difluoroethane.
  • Monitor intermediates (e.g., chlorotrifluoroethene) via headspace GC-FID .
    • Challenges : Avoid Cl₂ formation at the anode by using hydrogen diffusion anodes .

Q. How can reaction kinetics for radical-mediated transformations be accurately measured?

  • Experimental Design :

Pulse Radiolysis : Track Cl• radical formation in CCl₄ matrices using UV-Vis (λ = 330 nm, ε = 5000 M⁻¹cm⁻¹).

Computational Modeling : Apply density functional theory (B3LYP/6-311+G(d,p)) to calculate activation energies for C-Cl bond cleavage (ΔG‡ ≈ 45–50 kJ/mol).

  • Validation : Compare experimental rate constants (k ≈ 1.2 × 10⁸ M⁻¹s⁻¹) with Arrhenius fits (R² >0.98) .

Data Contradiction Analysis

Q. Why do boiling point values vary across literature sources?

  • Root Cause : Isomeric impurities (e.g., HCFC-123a vs. 123b) and measurement precision. For example:

  • Pure HCFC-123b boils at 27.8°C , but contaminated samples may show 25–30°C ranges .
    • Mitigation : Use high-resolution distillation (theoretical plates >15) and confirm purity via NMR .

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